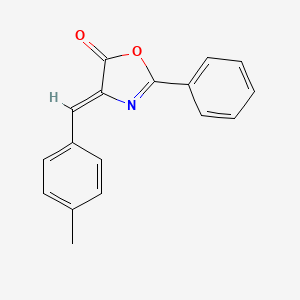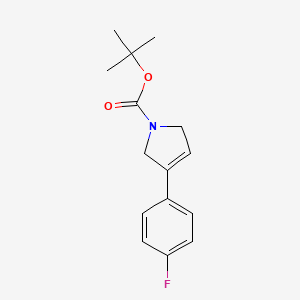
tert-butyl 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a tert-butyl ester group, a fluorophenyl group, and a dihydropyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α,β-unsaturated carbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor.
Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the compound .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenated derivatives and organometallic reagents are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: tert-Butyl 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and pathways involved .
相似化合物的比较
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(4-fluorophenyl)-2-methylbut-3-en-2-ylcarbamate: A compound with similar structural features but different functional groups.
Uniqueness: tert-Butyl 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the dihydropyrrole ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C15H18FNO2 |
|---|---|
分子量 |
263.31 g/mol |
IUPAC 名称 |
tert-butyl 3-(4-fluorophenyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C15H18FNO2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-8H,9-10H2,1-3H3 |
InChI 键 |
AKCILUNOKJMTBF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC=C(C1)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



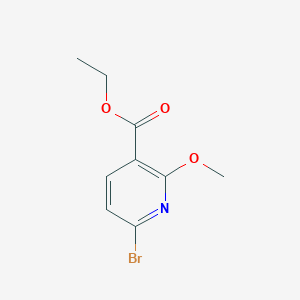

![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)


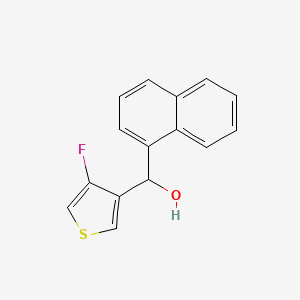



![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)
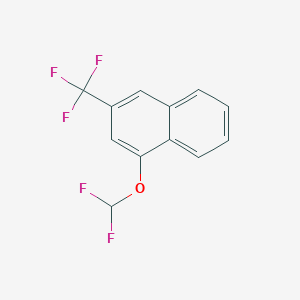
![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)
